molecular formula C₁₇H₂₁N₃O₆ B120001 Mitomycin F CAS No. 18209-14-8

Mitomycin F

Cat. No. B120001
CAS RN: 18209-14-8
M. Wt: 363.4 g/mol
InChI Key: FMMDHGNWABITNT-JZWICRQDSA-N
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Description

Mitomycin, also known as mitomycin-C, is an antibiotic isolated from the broth of Streptomyces caespitosus . It has been shown to have antitumor activity . The compound is heat stable, has a high melting point, and is freely soluble in organic solvents . It is a part of the mitomycins family, which are aziridine-containing natural products isolated from Streptomyces caespitosus or Streptomyces lavendulae .


Synthesis Analysis

The synthesis of mitomycins, including Mitomycin F, poses unique challenges to chemists due to the need to accommodate highly interactive functionality in a rather compact matrix . The mitomycins F are synthesized by methylation of the aziridine of mitomycin A and mitomycin C . Mitomycin G, mitomycin H, and mitomycin K are derivatives of this first series obtained by elimination of the carbamate at position 10 .


Molecular Structure Analysis

Mitomycin is a blue-violet crystalline powder with the molecular formula of C15H18N4O5, and a molecular weight of 334.33 . Its chemical name is Azirino [2’,3’:3,4] pyrrolo [1,2-a] indole-4,7-dione,6-amino-8- [ [ (aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl- [1aS- (1aα,8β,8aα,8bα)] .


Chemical Reactions Analysis

Mitomycins, including Mitomycin F, are known to act as prodrugs. Their unique activity is thought to originate from their ability to transform in vivo to generate the active metabolite . The aziridine ring in the structure plays a crucial role, allowing an irreversible bis-alkylation of DNA .


Physical And Chemical Properties Analysis

Mitomycin is a blue-violet, crystalline (sand-like) solid . It is freely soluble in organic solvents .

Scientific Research Applications

Mitomycin in Ophthalmic Practice

Mitomycin C, a variant of Mitomycin, is widely used in ophthalmic medicine to inhibit wound healing responses and reduce scarring in surgeries such as glaucoma filtering surgeries, dacryocystorhinostomy, corneal refractive surgery, and for various ocular pathologies. Its effectiveness in reducing scarring has been significant in these applications (Abraham, Selva, Casson, & Leibovitch, 2006).

Chemical Synthesis of Mitomycins

Mitomycins, including Mitomycin C, are antibacterial and anti-cancer compounds with a history of use since the 1960s. The challenges in their total synthesis have intrigued chemists for decades (Andrez, 2009).

Role in Upper Digestive Tract Stricture

Mitomycin C has shown promise in the treatment of head and neck cancer-related cervical stenosis and upper digestive tract stricture. Its application at the time of dilation in these conditions has been investigated for safety and effectiveness (Gillespie, Day, Sharma, Brodsky, & Martin-Harris, 2007).

Chromosomal Effects

Studies from 1964 highlight that Mitomycin C induces breaks and rearrangements in human chromosomes, particularly affecting chromosomes 1, 9, and 16 (Cohen & Shaw, 1964).

Application in Glottic and Subglottic Stenosis

Mitomycin-C's application in the treatment and prevention of glottic and subglottic stenosis has been explored, showing clinical improvements and resolution of preoperative symptoms in patients treated with it (Rahbar, Valdez, & Shapshay, 2000).

Interaction with Ribosomal RNA

Mitomycin C interacts with ribosomal RNA, inhibiting protein translation. This effect was observed in studies where MMC treatment decreased the transcript levels of 18S ribosomal RNA in a concentration-dependent manner, suggesting a novel mechanism of toxicity (Snodgrass, Collier, Coon, & Pritsos, 2010).

Cytotoxic Action in Cancer Cells

Mitomycin C induces apoptosis in cervical carcinoma cells via the Fas/FasL dependent pathway and suppression of IL-18, representing a unique mechanism of action in anticancer therapy (Kang et al., 2006).

Mechanism of Action and Clinical Limitations

The mitomycins, including Mitomycin C, act through bioreductive alkylation and are mainly active under anaerobic circumstances. However, the potential severe side effects limit their widespread use (Verweij & Pinedo, 1990).

Safety And Hazards

Mitomycin C can affect you when breathed in . Contact can irritate the skin and eyes . High exposure may cause poor appetite, fever, nausea, headache, fatigue, and drowsiness . Repeated contact can cause severe eye damage . Repeated high exposure may affect the liver, kidneys, and blood cells . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes, or clothing, and avoid release to the environment .

Future Directions

The current genetic and biochemical analysis will facilitate the investigations of the unusual enzymatic mechanisms for the structurally unique compound assembly and inspire attempts to modify the chemical scaffold of mitomycin family antibiotics . As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .

properties

IUPAC Name

[(4S,6S,7R,8S)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9+,15+,17-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMDHGNWABITNT-JZWICRQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939522
Record name (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitomycin F

CAS RN

18209-14-8
Record name Mitomycin F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18209-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylmitomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOMYCIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ83S599K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
SM Sami, BS Iyengar, WA Remers… - Journal of medicinal …, 1987 - ACS Publications
… The latter include naturally occurring compounds mitomycin A (l),1 mitomycin F (iVla-methylmitomycin A),2 and a group of 16 semisynthetic analogues.3 Of the semisynthetic compounds…
Number of citations: 21 pubs.acs.org
BS Iyengar, WA Remers - Journal of medicinal chemistry, 1985 - ACS Publications
… ment of porfiromycin and mitomycin F with acetic had not been isolatedpreviously. Therefore, … Mitomycin F UV-methylmitomycin A (4)) also showed no deuterium exchange at Cl when …
Number of citations: 15 pubs.acs.org
M Kasai, M Kono, K Shirahata - The Journal of Organic Chemistry, 1989 - ACS Publications
… The stereochemistry in 2b was confirmed by conversion of 2b to the known mitomycin F (4). … gel TLC and El MS of the obtained sample were consistent with the standard mitomycin F(4). …
Number of citations: 13 pubs.acs.org
H ARAI, Y KANDA, T ASHIZAWA… - The Journal of …, 1994 - jstage.jst.go.jp
… Asimilar two step conversion of 1412) prepared from mitomycin F(MMF)into 3d, 3e, and3g wasalso achieved. In contrast to the synthesis of If, compound3e wasisolated as a sole isomer. …
Number of citations: 1 www.jstage.jst.go.jp
M Egbertson, SJ Danishefsky… - The Journal of Organic …, 1987 - ACS Publications
… Summary: The leuco form of mitomycin F reacts with silica gel in the presence of oxygen to afford 9epimitomycin B. A notable stability is manifested by hydroquinoid forms (…
Number of citations: 18 pubs.acs.org
H Arai, Y Kanda, T Ashizawa, M Morimoto… - Journal of medicinal …, 1994 - ACS Publications
A series of C-6-substituted methyl mitomycins was synthesized and evaluated for anticellular and antitumor activities. These novel compounds were prepared by Michael addition of …
Number of citations: 23 pubs.acs.org
M Varoglu, Y Mao, DH Sherman - Journal of the American …, 2001 - ACS Publications
… Only mitomycin A (3) served as a substrate, and was methylated at the aziridine nitrogen to produce mitomycin F (4). This analysis suggests that MitM accepts mitomycins with a C7-…
Number of citations: 27 pubs.acs.org
MML Fiallo, H Kozlowski, A Garnier-Suillerot - European journal of …, 2001 - Elsevier
… Mitomycin A, mitomycin B, mitomycin D, mitomycin F and porphiromycin were from Kyowa Hakko Kogyo, Japan. Solution concentrations were determined by using ε=22 000 M −1 cm −1 …
Number of citations: 27 www.sciencedirect.com
Y Kanda, H Arai, T Ashizawa… - Journal of medicinal …, 1992 - ACS Publications
… Demethoxy-6,7-dihydro-7,7-(ethylenedioxy)mitomycin F (10). As described above, mitomycinF (3) (200 mg, 0.55 mmol) was treated with KOH solution (1.6% w/w in ethylene glycol, 0.5 …
Number of citations: 10 pubs.acs.org
N Sitachitta, NB Lopanik, Y Mao… - Journal of Biological …, 2007 - ASBMB
… Likewise, MitN was also shown to convert mitomycin A to mitomycin F under the same reaction conditions. We conclude that MitN plays an important role in a parallel biosynthetic …
Number of citations: 15 www.jbc.org

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